Isobavachromene

Description

Contextualization within Natural Products Chemistry

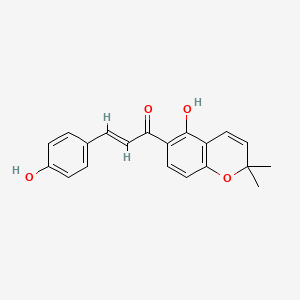

Isobavachromene (B17340) is classified as a prenylated chalcone (B49325), a subclass of flavonoids, which are a diverse group of polyphenolic compounds widely found in the plant kingdom. nih.govmedchemexpress.com Chalcones, characterized by their open-chain structure of 1,3-diphenyl-2-propen-1-one, serve as biosynthetic precursors to all flavonoids. nih.gov this compound's chemical structure features a chromene ring system, a common scaffold in many natural products and pharmaceuticals. ontosight.ai The presence of hydroxyl groups on both the chromene and phenyl rings is a key determinant of its biological activities. ontosight.ai Its molecular formula is C₂₀H₁₈O₄, and it has a molecular weight of 322.35 g/mol . ontosight.ai

Historical Perspectives and Early Discoveries in Plant Sources

The primary and most well-documented natural source of this compound is the seeds of Psoralea corylifolia L., a plant belonging to the Fabaceae family. biocrick.commdpi.com This plant has a long history of use in traditional medicine systems, particularly in Asian countries, for treating various ailments. mdpi.com The isolation and structural elucidation of this compound and other compounds from Psoralea corylifolia have been a subject of phytochemical research for decades. medinadiscovery.comnih.govuoa.grresearchgate.net Besides Psoralea corylifolia, this compound has also been identified in other plants such as Millettia pachycarpa and Desmodium oxyphyllum. researchgate.netscielo.br Early research focused on the extraction, isolation, and characterization of these compounds from their natural sources. medinadiscovery.comnih.govuoa.grresearchgate.net

Significance of this compound in Contemporary Chemical and Biological Research

In recent years, this compound has been the subject of extensive research due to its diverse pharmacological activities. chemicalbook.comabmole.com Scientific investigations have revealed its potential in several areas, including anti-inflammatory, anticancer, antioxidant, and antibacterial applications. chemicalbook.comabmole.commedchemexpress.cnmedchemexpress.com

Anti-inflammatory Activity: Research has shown that this compound can ameliorate insulin (B600854) resistance by inhibiting the MAPK/NF-κB signaling pathway in 3T3-L1 adipocytes. sciopen.com It has been observed to suppress the secretion of inflammatory factors from RAW264.7 macrophages. sciopen.com this compound's anti-inflammatory properties are a significant focus of current research. chemicalbook.comsciopen.com

Anticancer Activity: Studies have explored the antiproliferative effects of this compound. It has been shown to suppress the growth of various leukemic cell lines. nih.gov The anticancer potential of this compound is an active area of investigation. nih.govchemicalbook.comscispace.com

Antioxidant Activity: As a phenolic compound, this compound exhibits antioxidant properties. ontosight.aichemicalbook.com Its ability to scavenge free radicals contributes to its potential therapeutic effects. ontosight.ai

Other Biological Activities: this compound has also been reported to have antifungal and antibacterial properties. biocrick.comabmole.commedchemexpress.comchemfaces.com It acts as an inhibitor of NADH-Ubiquinone oxidoreductase and ornithine decarboxylase. biocrick.comchemfaces.com Furthermore, it has demonstrated estrogenic activity, showing binding affinity for estrogen receptors. nih.govfrontiersin.org

The multifaceted biological profile of this compound has spurred interest in its synthesis and the development of its derivatives for potential therapeutic applications. ontosight.aimdpi.commdpi.comsioc-journal.cn

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₈O₄ | ontosight.ai |

| Molecular Weight | 322.35 g/mol | ontosight.ai |

| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | nih.gov |

| CAS Number | 52801-22-6 | biocrick.com |

Table 2: Investigated Biological Activities of this compound

| Activity | Findings | Source |

|---|---|---|

| Anti-inflammatory | Ameliorates insulin resistance via the MAPK/NF-κB signaling pathway. sciopen.com | chemicalbook.comsciopen.com |

| Anticancer | Suppresses the growth of leukemic cell lines. nih.gov | nih.govchemicalbook.comscispace.com |

| Antioxidant | Exhibits free radical scavenging activity. ontosight.ai | ontosight.aichemicalbook.com |

| Antifungal | Shows antifungal activity. biocrick.com | biocrick.comchemfaces.com |

| Antibacterial | Demonstrates antibacterial properties. abmole.com | abmole.commedchemexpress.cnmedchemexpress.com |

| Enzyme Inhibition | Inhibits NADH-Ubiquinone oxidoreductase and ornithine decarboxylase. biocrick.comchemfaces.com | biocrick.comchemfaces.com |

Table 3: Plant Sources of this compound

| Plant Species | Family | Part Used |

|---|---|---|

| Psoralea corylifolia L. | Fabaceae | Seeds |

| Millettia pachycarpa | Fabaceae | Seeds |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxylonchocarpin |

| Bakuchiol |

| Psoralen |

| Bavachromene |

| Bavachalcone |

| Isobavachalcone (B1672217) |

| Bavachinin |

| Corylifol A |

| Neobavaisoflavone |

| Genistein (B1671435) |

| Daidzein |

| Flavokawain A |

| Xanthohumol |

| Phloretin |

| 4'-O-methylbroussochalcone B |

| Broussochalcone B |

| Dorsmanin A |

| Artonin A |

| Licoflavonol |

| Leachianone G |

| Kenusanone I |

| Sophoraflavanone B |

| Naringenin (B18129) |

| Luteolin-7-O-glucuronide |

| Carnosic acid |

| Carnosol |

| Tilmicosin phosphate |

| Ononetin |

| Sesamolin |

| Berberine |

| Calcaratarin D |

| Isopsoralen |

| Corylin |

| Psoralenoside |

| Isopsoralenoside |

| Rivularin |

| Norwogonin |

| Psoralidin |

| 4'-O-methylbavachalcone |

| Corylifolin |

| Maximaisoflavone J |

| Dihydrocoumestrol dimethyl ether |

| Milletenol A |

| Skullcapflavone II |

| Leufolin A |

| Leufolin B |

| Ursolic acid |

| Betulinic acid |

| Palmitic acid |

| Beta-sitosterol |

| Lichexanthone |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPDUUSMBMDGN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56083-03-5 | |

| Record name | 4-Hydroxylonchocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYLONCHOCARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Botanical Sourcing

Primary Botanical Sources and Distribution

The presence of isobavachromene (B17340) has been confirmed in several key botanical species.

Psoralea corylifolia L., commonly known as Bakuchi, is a significant natural source of this compound. nih.govchemfaces.com This annual herb is native to India and China and is utilized in traditional medicine systems. phcogrev.comresearchgate.net The seeds of P. corylifolia are particularly rich in a variety of phytochemicals, including this compound, alongside other compounds like psoralen, bakuchiol, and bavachin. nih.govchemfaces.comnih.gov The plant grows throughout the plains of India. phcogrev.com

This compound has also been reported to occur in Mundulea sericea, commonly known as the cork bush or silver bush. nih.govfrontiersin.org This species is a shrub or small tree belonging to the Fabaceae family. sanbi.org Mundulea sericea is widespread throughout tropical Africa, southern Africa, Madagascar, as well as in India and Sri Lanka. zimbabweflora.co.zw It is often found in open woodland and on wooded rocky hillsides. zimbabweflora.co.zw

Another botanical source of this compound is Dorstenia dinklagei, a member of the Moraceae family. nih.govresearchgate.net This species is a rhizomatous geophyte, meaning it grows from an underground stem. Its native habitat is in the wet tropical biome of West and West-Central Tropical Africa. kew.orgkew.org

Cullen corylifolium, a synonym for Psoralea corylifolia, is also recognized as a source of this compound. nih.govimsc.res.ininformahealthcare.com The seeds of this plant have been found to contain a variety of chalcones, including this compound. nih.govresearchgate.net

Table 1: Primary Botanical Sources of this compound and Their Distribution

| Botanical Name | Common Name(s) | Family | Primary Part(s) Containing this compound | Geographical Distribution |

| Psoralea corylifolia L. | Bakuchi | Fabaceae | Seeds nih.govchemfaces.com | India, China phcogrev.comresearchgate.net |

| Mundulea sericea | Cork bush, Silver bush | Fabaceae | Not specified | Tropical Africa, Southern Africa, Madagascar, India, Sri Lanka zimbabweflora.co.zw |

| Dorstenia dinklagei | Moraceae | Not specified | West and West-Central Tropical Africa kew.orgkew.org | |

| Cullen corylifolium | Fabaceae | Seeds, Fruits nih.govimsc.res.inresearchgate.net | Asia |

Dorstenia dinklagei

Isolation Methodologies from Natural Sources

The extraction of this compound from its natural botanical sources involves several established laboratory techniques designed to separate and purify the compound from the raw plant material.

The initial step in isolating this compound typically involves processing the plant biomass to increase the surface area for solvent penetration. For instance, the seeds of Psoralea corylifolia are dried and pulverized into a coarse powder.

Solvent extraction is a commonly employed method. mdpi.com A range of organic solvents can be used, with the choice often depending on the polarity of the target compounds. Ethanol (B145695) and methanol (B129727) are frequently utilized for extracting flavonoids like this compound due to their efficiency. mdpi.commdpi.com One documented procedure for isolating compounds from P. corylifolia seeds involves an initial extraction with methanol. The resulting extract is then suspended in water and further partitioned with a solvent like ethyl acetate (B1210297) to separate compounds based on their polarity. nih.gov

More advanced and efficient extraction techniques are also applicable for isolating isoflavonoids. researchgate.net These modern methods offer advantages such as reduced extraction time and lower solvent consumption. researchgate.netaidic.it

Table 2: Overview of Extraction Techniques for Flavonoids from Plant Sources

| Extraction Technique | Description | Common Solvents Used |

| Solvent Extraction (Maceration, Soxhlet) | Traditional methods involving soaking or continuously washing the plant material with a solvent. researchgate.net | Ethanol, Methanol, Acetone, Ethyl Acetate, Chloroform (B151607) chemfaces.commdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency. researchgate.netaidic.it | Ethanol, Methanol aidic.it |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. researchgate.netaidic.it | Ethanol aidic.it |

Chromatographic Purification Strategies

Several chromatographic methods are employed in sequence to achieve high purity of this compound. These methods exploit the differences in polarity, size, and affinity of the various compounds present in the extract.

Column Chromatography: This is a fundamental technique used in the purification process. Silica gel is a commonly used stationary phase. A gradient elution system, for instance with a mixture of chloroform and ethyl acetate in increasing polarity, can be used to separate fractions containing this compound. tandfonline.com Further purification of these fractions is often achieved using Sephadex LH-20 column chromatography, with methanol as the eluent. tandfonline.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the separation of this compound from Psoralea corylifolia extracts. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, which can sometimes lead to the degradation of sensitive compounds. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is optimized to achieve efficient separation. researchgate.net

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is another method utilized for the final purification of this compound. nih.govresearchgate.net After separation on a TLC plate, the band corresponding to this compound can be scraped off and the compound eluted with a suitable solvent.

The following table outlines the different chromatographic techniques and conditions reported for the purification of this compound.

| Chromatographic Technique | Stationary Phase/Solvent System | Eluent/Mobile Phase | Research Finding |

| Column Chromatography | Silica Gel | Gradient of Chloroform-Ethyl Acetate | Used for initial fractionation of the crude extract. tandfonline.com |

| Column Chromatography | Sephadex LH-20 | Methanol | Effective for further purification of fractions containing this compound. tandfonline.comnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase system: n-hexane-ethyl acetate-methanol-water (e.g., 1:1.1:1.3:1, v/v/v/v) | Not applicable (liquid-liquid partition) | Enables the simultaneous separation of multiple compounds, including this compound, from a crude extract. researchgate.net |

| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Not specified | Used as a final clean-up step to obtain pure this compound. nih.govresearchgate.net |

Biosynthesis and Metabolic Pathways

Precursor Pathways in Plant Metabolism

The journey to synthesizing the isobavachromene (B17340) molecule begins with precursors derived from primary metabolism, which are channeled into dedicated secondary metabolic routes.

The biosynthesis of all flavonoids, including the chalcone (B49325) scaffold of this compound, originates from the phenylpropanoid pathway. wikipedia.org This pathway begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. nih.govnih.gov A series of three enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA. nih.govsci-hub.se

The key enzymes in this initial sequence are:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govtuscany-diet.net

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it with coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. nih.govsci-hub.se

This activated molecule, p-coumaroyl-CoA, stands at a critical metabolic junction, ready to be directed into various downstream pathways, including the synthesis of flavonoids. nih.govfrontiersin.org

The entry into the flavonoid-specific pathway is marked by the utilization of p-coumaroyl-CoA. nih.gov This molecule provides the foundational C6-C3 unit (the B-ring and the three-carbon bridge) of the ultimate flavonoid skeleton. scielo.br The remaining six carbons (the A-ring) are supplied by three molecules of malonyl-CoA, a derivative of the acetate (B1210297) pathway. scielo.brcharlotte.edu The condensation of these precursors gives rise to chalcones, which are the direct precursors to all other major flavonoid classes, such as flavanones, flavones, flavonols, and isoflavones. wikipedia.orgresearchgate.netnih.gov

This compound is structurally a chalcone, meaning it is an early product of this pathway before the formation of more complex flavonoids. ijpsr.com Specifically, it is a prenylated chalcone, requiring additional modification steps after the basic chalcone scaffold is assembled. nih.gov

Phenylpropanoid Pathway Derivations

Key Enzymatic Steps in Chromene Scaffold Formation

The construction of the unique this compound structure relies on a series of precisely catalyzed enzymatic reactions, starting with the formation of its chalcone backbone and followed by specific elaborations.

Chalcone Synthase (CHS) is the pivotal gatekeeper enzyme for flavonoid biosynthesis. nih.govmdpi.comwikipedia.org It is a type III polyketide synthase that catalyzes the first committed step of the pathway. nih.gov CHS performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govcharlotte.eduresearchgate.net This reaction establishes the characteristic C6-C3-C6 backbone of flavonoids. scielo.br In some legumes, CHS can act in concert with chalcone reductase (CHR) to produce different chalcone structures like isoliquiritigenin (B1662430). mdpi.comencyclopedia.pub

The formation of this compound from a basic chalcone precursor requires two key modifications: prenylation and the subsequent formation of a chromene ring.

Prenylation: This step involves the attachment of a five-carbon prenyl group, typically dimethylallyl pyrophosphate (DMAPP), to the chalcone backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases . nih.gov These enzymes facilitate the alkylation of the flavonoid's aromatic ring, a critical step that increases the lipophilicity and biological activity of the resulting molecule. nih.govresearchgate.net

Chromene Ring Formation: Following prenylation, the attached prenyl group undergoes an oxidative cyclization to form the characteristic dimethylchromene ring system seen in this compound. This cyclization is also an enzyme-catalyzed process, though the specific enzymes are often highly substrate-specific.

While the exact prenyltransferase and cyclase responsible for this compound synthesis are not universally characterized across all producing species, these enzymatic activities are essential for its formation.

Role of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) in Precursor Synthesis

Genetic and Environmental Regulation of this compound Biosynthesis

The production of this compound, like other flavonoids, is a highly regulated process, responsive to both internal developmental programs and external environmental stimuli.

Genetic Regulation: The expression of flavonoid biosynthesis genes is controlled by a complex network of transcription factors, with the MYB, bHLH, and WRKY families being prominent regulators. mdpi.com These transcription factors can activate or repress the promoters of key enzymatic genes, such as PAL, CHS, and CHI, thereby controlling the metabolic flux into the pathway. mdpi.com Post-transcriptional regulation also occurs via microRNAs (miRNAs). mdpi.com For example, specific miRNAs can target the messenger RNA (mRNA) of enzymes like CHS for degradation or translational repression, providing another layer of control. frontiersin.orgresearchgate.netnih.gov The application of external double-stranded RNA (dsRNA) targeting the CHS gene has been shown to alter the plant's entire miRNA profile, highlighting the centrality of this gene in the regulatory network. nih.gov Regulatory loci, such as a and a2 (B175372) in pea, can control the expression of specific members of the CHS multigene family in different tissues. researchgate.netnih.gov

Environmental Regulation: The biosynthesis of chalcones and other flavonoids is strongly induced by various environmental stresses. These factors serve as signals for the plant to produce these protective compounds. biotech-asia.org

Light: UV radiation (UV-A and UV-B) and blue light are potent inducers of CHS gene expression and flavonoid accumulation, which serve to protect the plant from light-induced damage. mdpi.comgla.ac.ukcellmolbiol.org

Temperature: Low temperatures can induce CHS expression and flavonoid synthesis, while very high temperatures may be inhibitory. cellmolbiol.orgnih.gov

Biotic Stress: Infection by pathogens (fungi or bacteria) and attack by herbivores can trigger the production of flavonoid phytoalexins as a defense mechanism. nih.govmdpi.com

Nutrient Availability and Moisture: Factors like soil moisture and nutrient levels also influence the rate of flavonoid biosynthesis. nih.goviomcworld.com

This intricate regulatory system ensures that the production of compounds like this compound is finely tuned to the plant's developmental stage and its interaction with the surrounding environment.

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering offers a powerful and promising strategy to enhance the production of valuable plant secondary metabolites like this compound. This involves the targeted modification of an organism's metabolic pathways to overproduce a specific compound. While dedicated research on the metabolic engineering of this compound is still emerging, significant strides have been made in engineering the biosynthesis of its direct precursor, isobavachalcone (B1672217), and related flavonoids. These approaches provide a clear roadmap for future efforts to increase this compound yields.

The primary strategies revolve around heterologous expression, where the biosynthetic pathway for this compound is introduced into a host organism, such as a plant or microorganism, that is well-suited for large-scale fermentation and optimization. Key areas of focus include increasing the supply of precursor molecules, introducing and optimizing the activity of key biosynthetic enzymes, and creating efficient microbial cell factories.

A notable example of this approach is the successful heterologous biosynthesis of isobavachalcone in tobacco (Nicotiana tabacum). frontiersin.org In this work, researchers introduced the necessary enzymes to produce isobavachalcone from its precursors. This was achieved by co-expressing genes encoding chalcone synthase (CHS) and chalcone reductase (CHR) from soybean (Glycine max), which together produce the precursor isoliquiritigenin. frontiersin.org Subsequently, a prenyltransferase (PT) from Sophora flavescens was introduced to convert isoliquiritigenin into isobavachalcone. frontiersin.org This demonstrates the feasibility of reconstructing the core biosynthetic pathway in a heterologous plant host.

Microbial hosts such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are also attractive platforms for producing plant-derived compounds due to their rapid growth, well-characterized genetics, and scalability. nih.govnih.gov The engineering of these microbes for the production of isoflavonoids, a class of compounds structurally related to this compound, has been extensively explored. nih.gov These efforts typically involve the introduction of a multi-gene pathway, often requiring the expression of seven or more enzymes to convert simple sugars into the final product. nih.gov Similar strategies could be adapted for this compound production, involving the introduction of the genes for chalcone synthase, chalcone reductase, and a specific prenyltransferase, followed by a cyclase that would convert isobavachalcone to this compound.

Further enhancements in yield can be achieved through various metabolic engineering techniques. These include:

Increasing Precursor Supply: Overexpressing genes in the host's native metabolic pathways to boost the availability of initial building blocks like malonyl-CoA and p-coumaroyl-CoA.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their activity, stability, or specificity for desired substrates. mdpi.com

Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, and nutrient composition in the growth medium to maximize product formation.

The following table summarizes a key study on the heterologous production of isobavachalcone, the immediate precursor to this compound, which serves as a foundational example for future this compound production strategies.

| Host Organism | Precursor Biosynthesis Genes | Prenyltransferase Gene | Substrate | Product | Yield | Reference |

| Nicotiana tabacum (Tobacco) | GmCHS8, GmCHR5 (from Glycine max) | SfFPT (from Sophora flavescens) | Endogenous (from glucose) | Isobavachalcone | 0.56 µg/g dry weight | frontiersin.org |

| Nicotiana tabacum (Tobacco) | GmCHS8, GmCHR5 (from Glycine max) | - | Endogenous (from glucose) | Isoliquiritigenin | 21.0 µg/g dry weight | frontiersin.org |

Synthetic Chemistry of Isobavachromene

Total Synthesis Approaches to Isobavachromene (B17340)

The construction of the characteristic 2,2-dimethyl-2H-chromene ring fused to a phenolic core is a key challenge in the total synthesis of this compound. Various strategies have been developed to achieve this, ranging from multi-component reactions to bioinspired methodologies.

Multi-component Reaction Strategies for Chromene Analogs

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and simplifying purification processes. acsgcipr.org This approach is well-suited for the synthesis of diverse chromene libraries. rsc.org

One-pot, three-component reactions are commonly employed for the synthesis of 4H-chromene derivatives. frontiersin.orgijcce.ac.ir These reactions often involve the condensation of an aldehyde, a C-H activated compound like malononitrile, and a phenol (B47542) or a 1,3-dicarbonyl compound. frontiersin.orgresearchgate.net For instance, the reaction of various aldehydes, malononitrile, and dimedone can be catalyzed by sustainable catalysts like pyridine-2-carboxylic acid to produce 2-amino-4H-chromene-3-carbonitrile derivatives in high yields. rsc.org The use of organocatalysts such as diethylamine (B46881) has also proven effective in the three-component synthesis of 2-amino-4H-chromenes from resorcinol, aryl aldehydes, and malononitrile. frontiersin.org

These MCRs offer a convergent and atom-economical route to highly functionalized chromene scaffolds, which are precursors or analogs to this compound. acsgcipr.org The versatility of MCRs allows for the generation of a wide array of structurally diverse chromenes by varying the starting components. nih.govorganic-chemistry.org

Table 1: Examples of Catalysts in Multi-component Synthesis of Chromene Analogs

| Catalyst | Reactants | Product Type | Reference |

| Pyridine-2-carboxylic acid | Aldehydes, malononitrile, dimedone | 2-amino-4H-chromene-3-carbonitrile | rsc.org |

| Diethylamine | Resorcinol, aryl aldehydes, malononitrile | 2-amino-4H-chromenes | frontiersin.org |

| Tetragonal ZrO2 nanoparticles | Aldehydes, malononitrile, 4-hydroxycoumarin | Pyran-fused chromenes | rsc.org |

| L-proline | Arylglyoxalmonohydrates, 1,3-diketones, malononitrile | 4H-chromenes | ijcce.ac.ir |

Bioinspired Cyclization Methodologies

Bioinspired synthesis aims to mimic nature's strategies for constructing complex molecules. engineering.org.cnwikipedia.org In the case of this compound, this often involves emulating the enzymatic cyclization of a prenylated precursor. nih.gov These methods can lead to highly efficient and stereoselective syntheses. nih.gov

The core strategy involves the cyclization of a linear polyene-like precursor, initiated by an acid or an electrophilic agent, to form the chromene ring system. rsc.org This approach is inspired by the biosynthetic pathways of terpenoids and other natural products where cyclase enzymes orchestrate complex ring-forming cascades. engineering.org.cn Synthetic chemists have adopted this principle, using various catalysts and reaction conditions to achieve similar transformations in the lab. nih.govchemrxiv.org

For example, the synthesis of tetracyclic terpenoids has been achieved through a bio-inspired polyene cyclization, demonstrating the power of this methodology to create complex cyclic systems efficiently. rsc.org While direct bioinspired synthesis of this compound itself is a complex endeavor, the principles guide the development of cyclization reactions that form the key chromene ring.

Condensation Reactions for Chromene Ring Systems

Condensation reactions are a cornerstone for the synthesis of the chromene ring. ontosight.ai A common approach involves the reaction between a salicylaldehyde (B1680747) derivative and a component that provides the remaining three carbons of the pyran ring.

The Knoevenagel condensation is a frequently used method. mdpi.com For example, the reaction of salicylaldehydes with active methylene (B1212753) compounds, followed by an intramolecular oxa-Michael addition, can lead to the formation of 2H-chromenes. mdpi.com This tandem reaction sequence provides a powerful tool for constructing substituted chromenes.

Another classic approach is the Pechmann condensation, which is typically used for coumarin (B35378) synthesis but can be adapted for chromenes. It involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Variations of this reaction, using different starting materials and catalysts, can be employed to build the chromene core.

The synthesis of phenoxodiol-thiosemicarbazone hybrids, where phenoxodiol (B1683885) is an isoflavene with a chromene-like structure, utilizes a condensation reaction between phenoxodiol and thiosemicarbazides. nih.gov This highlights the utility of condensation reactions in modifying and functionalizing chromene-related structures.

Development of Novel Synthetic Routes and Methodologies

Ongoing research focuses on improving the synthesis of this compound and its derivatives by enhancing selectivity and reducing environmental impact.

Chemo- and Regioselective Synthesis of this compound and its Analogs

Achieving high chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound, which has multiple reactive sites. Substrate-directed synthesis is a powerful strategy to control the outcome of a reaction. rsc.org By carefully designing the substrate, specific functional groups can be pre-disposed to react in a desired manner, leading to a single, predictable product.

Organocatalysis has emerged as a key tool for achieving high selectivity. For example, organocatalytic benzannulation reactions have been developed for the chemo- and regioselective synthesis of polyfunctionalized arenes. rsc.org These principles can be applied to the synthesis of this compound to control the formation of the chromene ring at the desired position on the flavonoid scaffold. The development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, also holds promise for the selective synthesis of this compound analogs. nih.gov

Environmentally Benign Synthetic Protocols for Chromene Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives to minimize environmental impact. researchgate.netnih.govvapourtec.com This involves the use of safer solvents, renewable starting materials, and catalytic methods. acs.orgnih.gov

Key strategies in the green synthesis of chromenes include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a major focus. researchgate.netnih.gov Some reactions are even performed under solvent-free conditions. nih.gov

Catalysis: The use of reusable and non-toxic catalysts is preferred over stoichiometric reagents. acs.org This includes organocatalysts, biocatalysts (enzymes), and heterogeneous catalysts like nanoparticles. frontiersin.orgrsc.org For example, tetragonal ZrO2 nanoparticles have been used as a recyclable catalyst for the synthesis of pyran-fused chromenes in water. rsc.org

Energy Efficiency: Employing energy-efficient methods like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product, minimizing waste. acsgcipr.org

Table 2: Comparison of Green Synthesis Methods for Chromenes

| Method | Catalyst/Conditions | Advantages | Reference |

| Microwave Irradiation | Indium(III) triflate | Shorter reaction times, high yields | researchgate.net |

| Ultrasound-Assisted Synthesis | Sodium carbonate in water | Environmentally benign, high yields | researchgate.net |

| Solvent-Free Reaction | Tetrabutylammonium chloride | No solvent waste, simple workup | researchgate.net |

| Photocatalysis | WO3/ZnO@NH2-EY nanocomposite with green LED | Uses light as a clean energy source, cost-effective | rsc.org |

Derivatization Strategies for Structural Modification and Functionalization

In the realm of synthetic chemistry, the structural modification of a naturally occurring compound like this compound is a key area of research. Derivatization, the process of chemically modifying a molecule, is a fundamental strategy employed to create a range of new compounds, or derivatives, which may possess enhanced properties or be more suitable for specific applications than the parent molecule.

Objectives of Derivatization in Synthetic Research

The decision to derivatize a molecule such as this compound is driven by several strategic objectives in synthetic and analytical research. These modifications are not arbitrary but are instead targeted transformations designed to achieve specific outcomes.

Enhancing Analytical Detectability : A primary goal of derivatization is to improve the analytical properties of a compound. numberanalytics.com For techniques like Gas Chromatography (GC), analytes must be volatile and thermally stable. researchgate.net this compound, with its polar phenolic hydroxyl groups, has a tendency to form intermolecular hydrogen bonds, which reduces its volatility. researchgate.net Derivatization techniques can mask these polar groups, thereby increasing volatility and improving peak shape and separation in chromatographic analyses. researchgate.net For instance, converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers makes the molecule more suitable for GC-Mass Spectrometry (GC-MS) analysis, allowing for easier detection and quantification in complex mixtures. nih.govusask.ca Furthermore, introducing specific chemical groups, such as those containing halogen atoms, can significantly enhance the response of specific detectors, like the electron capture detector (ECD). researchgate.net

Altering Bioactivity : Structural modifications are a cornerstone of drug discovery and development, aiming to enhance the therapeutic potential of a lead compound. researchgate.net For this compound, which exhibits a range of biological activities including antibacterial, anti-diabetic, and antiproliferative effects, derivatization can lead to analogs with improved potency, selectivity, or novel mechanisms of action. dcchemicals.comnottingham.ac.ukekb.egnih.gov By systematically altering parts of the this compound scaffold, researchers can conduct Structure-Activity Relationship (SAR) studies. nottingham.ac.uk These studies help identify which functional groups are essential for a particular biological effect. For example, creating hybrid molecules by combining the chalcone (B49325) structure of this compound with other pharmacologically active moieties like pyrazole (B372694) or triazole has been a strategy to develop potent anti-inflammatory agents. ekb.eg The goal is to produce new chemical entities with superior efficacy and potentially reduced toxicity compared to the original compound. ekb.egd-nb.info

| Objective of Derivatization | Rationale for this compound | Desired Outcome |

| Improve Analytical Suitability | The polar phenolic groups reduce volatility, hindering GC analysis. researchgate.net | Increased volatility and thermal stability for improved separation and detection (e.g., GC-MS). researchgate.netnih.gov |

| Enhance Bioactivity | The native compound has known biological effects (e.g., anticancer, antidiabetic). nottingham.ac.ukekb.eg | Creation of analogs with greater potency, selectivity, or novel therapeutic properties. researchgate.netd-nb.info |

| Facilitate SAR Studies | To understand which parts of the molecule are crucial for its biological function. nottingham.ac.uk | Identification of key pharmacophores to guide the design of more effective drugs. |

| Improve Pharmacokinetics | The natural compound may have limitations in absorption, distribution, metabolism, or excretion (ADME). | Derivatives with better bioavailability and more favorable ADME profiles. researchgate.net |

Common Derivatization Reactions

To achieve the objectives outlined above, chemists employ a toolkit of reliable chemical reactions. For a phenolic compound like this compound, the most common derivatization strategies target the active hydrogen on its hydroxyl group. researchgate.net These reactions fall into three main categories: alkylation, silylation, and acylation. nih.gov

Alkylation : This process involves the addition of an alkyl group to the phenolic oxygen. Methylation is a common form of alkylation. Reagents like dimethylformamide dimethylacetal can be used to form methyl esters. researchgate.net Another approach is "flash alkylation" using reagents like trimethylanilinium hydroxide (B78521) (TMAH). jfda-online.com Alkylation can serve to protect the hydroxyl group or to investigate its importance for biological activity. researchgate.net For instance, studies on related chalcones have involved alkylation at various positions to create new analogs for bioactivity screening. nottingham.ac.ukresearchgate.net

Silylation : This is a widely used technique, especially for preparing samples for GC analysis. Silylation replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). research-solution.com The resulting TMS ethers are significantly more volatile and less polar than the parent phenol, making them ideal for GC-MS analysis. The detection of silylated this compound in analytical studies confirms the application of this method for its identification. usask.ca

Acylation : This reaction introduces an acyl group (R-C=O) to the hydroxyl group, forming an ester. Acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) is a classic reagent for acetylation, a specific type of acylation. acs.org This reaction is often used to confirm the presence of hydroxyl groups in a structure. In a study on dorstenone, a related flavonoid, acetylation was used to create pentaacetylated and hexaacetylated derivatives, helping to elucidate the structure by identifying which hydroxyl groups were more or less reactive. acs.org Acylation can also be used to create prodrugs or alter the bioactivity of the parent compound. nottingham.ac.ukuni-duesseldorf.de

| Reaction Type | Reagent Example(s) | Functional Group Targeted | Purpose |

| Alkylation | Trimethylanilinium hydroxide (TMAH), Dimethylformamide dimethylacetal | Phenolic -OH | Protection of active hydrogens, SAR studies. researchgate.netjfda-online.com |

| Silylation | BSTFA + TMCS, Hexamethyldisilazane (HMDS) | Phenolic -OH | Increase volatility for GC-MS analysis. research-solution.com |

| Acylation | Acetic Anhydride/Pyridine | Phenolic -OH | Structural elucidation, creation of prodrugs, alter bioactivity. nottingham.ac.ukacs.org |

Advanced Derivatization Techniques for this compound Analogs

Beyond the common reactions, synthetic chemists employ more advanced strategies to generate novel this compound analogs with significantly altered structures and functions. These techniques often involve multi-step syntheses and aim to create compounds that are not merely simple derivatives but are new chemical entities inspired by the this compound scaffold.

One advanced approach is the creation of hybrid molecules . This involves covalently linking the this compound or a similar chalcone framework to another distinct chemical scaffold known to possess biological activity. ekb.eg The goal is to create a single molecule with dual-action potential or synergistic effects. For example, chalcone-triazole hybrids have been synthesized as potent anti-inflammatory agents. ekb.eg This strategy allows for the exploration of new chemical space and the development of ligands that can interact with multiple biological targets. nih.gov

Another technique involves the synthesis of heterocyclic analogs . Starting from a chromone (B188151) precursor, which shares a core structural element with this compound, various heterocyclic rings (like pyrazoles, isoxazoles, or pyridines) can be constructed onto the scaffold. nih.gov These reactions, often employing domino or click chemistry approaches, can fundamentally change the shape, polarity, and hydrogen-bonding capabilities of the molecule, leading to entirely new pharmacological profiles. nih.gov

Furthermore, fragment optimization represents a computational and synthetic strategy to improve the properties of a lead compound like this compound. d-nb.info In a study targeting a bacterial protein, isobavachalcone (B1672217) (a close structural relative of this compound) was identified as a lead. Its structure was then computationally fragmented and optimized to design a new analog with improved binding affinity to the target protein. d-nb.info This data-driven approach allows for a more rational design of derivatives with enhanced efficacy.

These advanced methods underscore the versatility of the this compound structure as a template for generating diverse libraries of new compounds for screening in drug discovery programs. researchgate.net

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms

Anti-inflammatory Activities of Isobavachromene (B17340)

This compound has demonstrated notable anti-inflammatory effects by targeting key signaling pathways and mediators involved in the inflammatory response.

Modulation of MAPK/NF-κB Signaling Pathway

This compound has been shown to ameliorate insulin (B600854) resistance in 3T3-L1 adipocytes by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. sciopen.com The compound suppresses the phosphorylation of key proteins in these pathways, including NF-κB p65, ERK1/2, JNK, and p38. sciopen.com By inhibiting these signaling cascades, this compound effectively reduces the secretion of inflammatory factors from macrophages. sciopen.com This modulation of the MAPK/NF-κB pathway is a crucial mechanism behind its anti-inflammatory properties. sciopen.comresearchgate.net The NF-κB pathway, in particular, is a well-established regulator of inflammatory gene expression, and its inhibition is a key target for anti-inflammatory therapies. nih.govplos.org

Anticancer Activities of this compound

This compound has also been investigated for its potential as an anticancer agent, with studies revealing its ability to interfere with cancer cell proliferation and survival through multiple mechanisms.

Induction of Apoptosis and Cell Cycle Modulation

A fundamental characteristic of cancer cells is their resistance to apoptosis, or programmed cell death. nih.gov this compound has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins. nih.govfrontiersin.org Furthermore, this compound can modulate the cell cycle, a tightly regulated process that is often dysregulated in cancer. scispace.com By arresting the cell cycle at specific phases, such as the G2/M phase, this compound can inhibit the proliferation of cancer cells. mdpi.comresearchgate.net

Targeting Cell Survival Signaling Pathways (e.g., AKT, ERK, Wnt)

The survival and proliferation of cancer cells are heavily dependent on various signaling pathways. This compound has been found to target key survival pathways, including the PI3K/AKT, MAPK/ERK, and Wnt signaling pathways. sciopen.commdpi.comub.edu The PI3K/AKT pathway is frequently overactive in many cancers, promoting cell survival and growth. nih.gov this compound can activate the PI3K/Akt signaling pathway to promote glucose uptake in adipocytes, but in the context of cancer, inhibition of this pathway is often the therapeutic goal. sciopen.com Similarly, the MAPK/ERK pathway is crucial for cell proliferation, and its inhibition can lead to reduced cancer cell growth. mdpi.com The Wnt signaling pathway is also implicated in cancer development, and its antagonism is a target for cancer therapy. ub.edu

Inhibition of Topoisomerases and Proteasome Systems

Topoisomerases are essential enzymes for DNA replication and are critical for rapidly dividing cancer cells. mdpi.com Some natural compounds have been shown to inhibit topoisomerase activity, leading to DNA damage and subsequent apoptosis in cancer cells. mdpi.com Research on compounds from Psoralea corylifolia, the plant source of this compound, has identified inhibitors of topoisomerase II. researchgate.netnih.gov Additionally, the proteasome system is responsible for the degradation of proteins that regulate cell function, and its inhibition can disrupt cancer cell processes. frontiersin.org Compounds from Psoralea corylifolia have also been found to inhibit the 20S proteasome. researchgate.netnih.gov While direct studies on this compound's effect on these systems are ongoing, its origin from a plant known to produce such inhibitors is noteworthy.

Interference with Angiogenesis Pathways

This compound, a naturally occurring chalcone (B49325), has demonstrated potential anti-angiogenic properties. researchgate.netsemanticscholar.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. scispace.comnih.gov The interference with this process is a key target in cancer therapy. mdpi.com

Research indicates that certain chalcones can inhibit several steps of the angiogenic process. scispace.com While direct studies on this compound's specific anti-angiogenic mechanisms are emerging, the activity of related compounds offers insight. For instance, Bavachinin, another flavonoid, has been shown to exert potent anti-angiogenic activity by targeting Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is a crucial transcription factor that is overexpressed under hypoxic conditions typical of a tumor microenvironment and regulates genes involved in angiogenesis, such as vascular endothelial growth factors (VEGF). nih.gov Bavachinin was found to inhibit HIF-1α activity, decrease the transcription of VEGF, and inhibit tube formation in human umbilical vein endothelial cells (HUVECs). nih.gov

Furthermore, the anti-angiogenic effects of flavonoids are often linked to their ability to interfere with key signaling cascades like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for endothelial cell proliferation and migration. mdpi.com Some flavonoids also downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which can promote angiogenesis. mdpi.com The antioxidant properties of these compounds may also contribute indirectly to their anti-angiogenic effects, as reactive oxygen species (ROS) can promote angiogenesis. pensoft.net

Interactive Data Table: Angiogenesis-Related Activity of Related Compounds

Antibacterial and Antifungal Activities

This compound has been identified as possessing both antifungal and antibacterial properties. biocrick.commolnova.comtargetmol.commedchemexpress.com Its activity has been noted against a range of microbes, highlighting its potential as a broad-spectrum antimicrobial agent.

Inhibition of Specific Bacterial Strains (e.g., Streptococcus mutans)

A significant area of research has been the efficacy of this compound and related compounds against Streptococcus mutans, a primary etiological agent of dental caries. googleapis.commdpi.com Studies have demonstrated that this compound exhibits antibacterial activity against S. mutans. googleapis.combvsalud.org In comparative studies with other antibacterial agents, compounds structurally similar to this compound, like Bavachalcone, have shown high efficacy in creating inhibition zones against S. mutans, suggesting potential utility in preventing dental caries. chemfaces.com The activity of these natural compounds is significant enough that they have been evaluated for inclusion in dental materials like fluoride (B91410) varnishes to enhance their antibacterial effects. chemfaces.comnih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound and related chalcones are multifaceted. A primary proposed mechanism is the disruption of the bacterial cell membrane. mdpi.comjpionline.org This action can alter membrane permeability and fluidity, leading to the leakage of intracellular components and ultimately cell death. mdpi.comjpionline.org For instance, the related compound Isobavachalcone (B1672217) (IBC) was found to disrupt the membrane of Bacillus subtilis. mdpi.com

Other proposed mechanisms for flavonoids and chalcones include:

Inhibition of Nucleic Acid and Protein Synthesis : By interfering with these fundamental cellular processes, these compounds can halt bacterial growth and proliferation. jpionline.org

Inhibition of Biofilm Formation : Isobavachalcone has been shown to inhibit the formation of biofilms by methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). mdpi.com

Enzyme Inhibition : Chalcones can inactivate essential bacterial enzymes. jpionline.org For example, this compound is a known inhibitor of NADH-Ubiquinone oxidoreductase and ornithine decarboxylase. biocrick.comtargetmol.comchemfaces.com

Induction of Apoptosis and Autophagy : In the case of antifungal activity against Candida albicans, Isobavachalcone has been shown to disrupt cell wall and membrane integrity and induce programmed cell death pathways like apoptosis and autophagy. nih.gov This is associated with the altered expression of genes involved in ergosterol (B1671047) and cell wall synthesis. nih.gov

Neuroprotective Activities

This compound is among the flavonoids and isoflavones being investigated for their neuroprotective potential. mdpi.comresearchgate.netnih.gov These naturally occurring compounds have been found to regulate various cellular signaling pathways associated with the nervous system, suggesting therapeutic applications for neurodegenerative disorders. nih.govnih.gov

Molecular Mechanisms of Neuroprotection (e.g., Antioxidant effects, modulation of neuronal pathways)

The neuroprotective effects of this compound and related compounds are attributed to several molecular mechanisms, with antioxidant activity and modulation of neuronal pathways being the most prominent.

Antioxidant Effects : The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and relatively weak endogenous antioxidant defense system. nih.govfrontiersin.org Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. nih.govfrontiersin.org Flavonoids, including this compound, can exert neuroprotective effects by scavenging free radicals. researchgate.netmdpi.com This antioxidant action helps protect neurons from damage and can inhibit processes like mitochondrial lipid peroxidation. jpionline.orgnih.gov Glial cells can also assist neurons in resisting oxidative stress by secreting antioxidants, a process that may be influenced by phytochemicals. frontiersin.org

Modulation of Neuronal Pathways : Isoflavones and related compounds can modulate the activity of various neuronal pathways to confer neuroprotection. nih.gov This can involve:

Interaction with Receptors : Some isoflavones have an affinity for estrogen receptors, which are involved in neuronal health and plasticity. nih.govnih.gov

Anti-inflammatory and Anti-apoptotic Activity : They can suppress neuroinflammation by reducing the production of inflammatory cytokines from microglia and astrocytes and can inhibit programmed cell death (apoptosis) in neurons. nih.govmdpi.com

Interactive Data Table: Mechanisms of Neuroprotection

Anti-diabetic Activities

Chalcones and isoflavonoids, the chemical classes to which this compound belongs, have demonstrated significant potential as anti-diabetic agents. nih.govekb.egmdpi.com Their mechanisms of action are varied and target several aspects of glucose metabolism and insulin signaling. A study has specifically suggested that this compound may ameliorate insulin resistance by inactivating the MAPK/NF-κB signaling pathway. researchgate.net

The anti-diabetic effects of related compounds like soy isoflavones (genistein, daidzein) are thought to involve several mechanisms:

Improved Insulin Sensitivity : Isoflavones may enhance insulin-stimulated glucose uptake in peripheral tissues like adipose tissue. nih.govpurdue.edu This can be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte differentiation and insulin sensitivity. purdue.edu

Alpha-Glucosidase Inhibition : Some flavonoids and chalcones can inhibit α-glucosidase, an intestinal enzyme that breaks down complex carbohydrates into glucose. mdpi.comresearchgate.net This inhibition slows glucose absorption and reduces postprandial hyperglycemia. mdpi.com

Protection of Pancreatic β-cells : Compounds like genistein (B1671435) have been shown to promote the proliferation of pancreatic β-cells, stimulate glucose-stimulated insulin secretion (GSIS), and protect these cells from apoptosis, thereby preserving functional β-cell mass. nih.govnih.gov

Anti-glycation Activity : Advanced glycation end-products (AGEs) contribute to diabetic complications. Some isoflavonoids have been shown to inhibit the formation of AGEs. researchgate.net

Antioxidant Effects : Oxidative stress is implicated in the development of diabetic complications. The antioxidant properties of these compounds can help mitigate this damage. researchgate.net

Amelioration of Insulin Resistance

This compound has been shown to ameliorate insulin resistance (IR). sciopen.com Research indicates that inflammation, particularly in adipose tissue and the liver, can lead to IR and potentially trigger type 2 diabetes. sciopen.com this compound, a flavonoid, has been found to improve glucose uptake in insulin-resistant 3T3-L1 adipocytes. sciopen.com This effect is attributed to its ability to reduce inflammation by inhibiting the MAPK/NF-κB signaling pathway. sciopen.com Specifically, it suppresses the secretion of inflammatory factors from macrophages and inhibits the phosphorylation of key proteins within this pathway, such as NF-κB p65, ERK1/2, JNK, and p38. sciopen.com By mitigating adipocyte inflammation, this compound effectively improves insulin resistance in these cells. sciopen.com

Other Reported Preclinical Pharmacological Activities

Antiviral Activity

This compound has demonstrated antiviral properties. reading.ac.uknih.gov It is one of several flavonoids isolated from plants that have been investigated for their effects on various viruses. nih.gov Research on bavachin, a related compound, has shown antiviral activity against rotaviruses by inhibiting viral RNA synthesis and protein expression in host cells. nih.gov While specific viral targets for this compound are a subject of ongoing research, the broader class of isoflavones, to which it belongs, is known to affect multiple stages of the viral life cycle. nih.gov

Bone Protective Activity

Studies suggest that this compound possesses bone-protective properties. reading.ac.uk This is in line with the known effects of other phytoestrogens, such as soy isoflavones, which have been shown to attenuate bone loss by stimulating bone formation and inhibiting bone resorption. nih.gov The process of bone remodeling involves a balance between the actions of osteoclasts (which resorb old bone) and osteoblasts (which form new bone). nih.gov Phytoestrogens are thought to positively influence this balance, contributing to the maintenance of bone density and strength. nih.gov

Inhibition of NADH-Ubiquinone Oxidoreductase

This compound is recognized as an inhibitor of NADH-ubiquinone oxidoreductase, also known as complex I of the mitochondrial respiratory chain. targetmol.comtargetmol.com This enzyme complex plays a critical role in cellular energy production by catalyzing the transfer of electrons from NADH to ubiquinone. wikipedia.orgmdpi.com Inhibition of this complex disrupts the electron transport chain, which can have significant effects on cellular metabolism and function. wikipedia.org Various molecules, including hydrophobic inhibitors like rotenone, are known to target the ubiquinone-binding site of complex I. mdpi.com

Inhibition of Ornithine Decarboxylase

This compound has been identified as an inhibitor of ornithine decarboxylase (ODC). targetmol.commedchemexpress.com ODC is a key rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation. microbialcell.comnih.gov The regulation of ODC activity is a critical cellular process, and its inhibition can have significant consequences for cell proliferation. microbialcell.com Elevated levels of polyamines are often found in rapidly proliferating cells, such as tumor cells, making ODC a target for therapeutic intervention. nih.gov

Table of Research Findings on this compound's Preclinical Activities

| Activity | Model/System | Key Findings | Reference |

| Amelioration of Insulin Resistance | 3T3-L1 adipocytes | Improved glucose uptake; inhibited MAPK/NF-κB signaling pathway. | sciopen.com |

| Regulation of Glucose Metabolism | 3T3-L1 adipocytes | Activated the PI3K/AKT signaling pathway to promote glucose uptake. | sciopen.com |

| Antiviral Activity | General | Identified as having antiviral properties among other flavonoids. | reading.ac.uknih.gov |

| Bone Protective Activity | General | Suggested to have bone-protective effects, similar to other phytoestrogens. | reading.ac.uknih.gov |

| Inhibition of NADH-Ubiquinone Oxidoreductase | Biochemical assays | Identified as an inhibitor of this mitochondrial complex. | targetmol.comtargetmol.com |

| Inhibition of Ornithine Decarboxylase | Biochemical assays | Identified as an inhibitor of this key enzyme in polyamine synthesis. | targetmol.commedchemexpress.com |

Estrogenic Activities in In Vitro Assays

This compound has been identified as a constituent of Psoralea corylifolia L. seed extracts, which have been studied for their estrogenic properties. chemfaces.comnih.gov The estrogenic effects of these extracts and their main components, including this compound, were evaluated through various in vitro assays designed to measure interactions with estrogen receptors (ER) and subsequent cellular responses. nih.gov

The primary mechanisms of estrogenic action involve the binding of a compound to estrogen receptors, primarily ERα and ERβ. bmbreports.org This binding can trigger a cascade of cellular events, including the dimerization of receptors and modulation of gene expression, which can be measured in laboratory settings. bmbreports.org In vitro studies on extracts containing this compound used assays such as the yeast transactivation assay and the E-screen (Estrogen-screen) assay to determine estrogenic activity. chemfaces.comnih.gov While the crude extracts demonstrated significant activity, further analysis of the isolated compounds showed that another constituent, bakuchiol, exhibited the most potent estrogenic effects in these tests. chemfaces.comnih.gov Research has also pointed to the potential for this compound to bind to ERα, suggesting a role in estrogen receptor-dependent growth promotion. scispace.com

Table 1: In Vitro Assays for Estrogenic Activity of Psoralea corylifolia Constituents

| Assay Type | Purpose | General Findings for Extracts Containing this compound |

| Yeast Transactivation Assay | Measures the ability of a compound to bind to and activate estrogen receptors (human ERα and ERβ) expressed in yeast, leading to the expression of a reporter gene. | Hexane and chloroform (B151607) fractions of the ethanol (B145695) extract, which contain this compound, showed significant estrogenic activity. chemfaces.comnih.gov |

| E-screen Assay | Assesses the estrogen-like effect of a substance by measuring the proliferation of estrogen-sensitive human breast cancer cells (e.g., MCF-7). | The active fractions demonstrated the ability to induce cell proliferation, confirming their estrogenic nature. chemfaces.comnih.gov |

| Estrogen Receptor (ER) Binding Assay | Quantifies the affinity of a compound to bind directly to ERα and ERβ, typically by measuring the displacement of a radiolabeled estrogen. | While specific data for this compound is not detailed, the parent extract's components were shown to bind to estrogen receptors. chemfaces.comnih.gov |

Ferroptosis Inhibition

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. researchgate.netfrontiersin.org The inhibition of this process is a key area of therapeutic interest. The central mechanism of ferroptosis involves the failure of the glutathione (B108866) peroxidase 4 (GPX4) antioxidant system, which is responsible for detoxifying lipid hydroperoxides. frontiersin.orgmdpi.com Inhibition of ferroptosis can be achieved by scavenging reactive oxygen species (ROS), chelating iron, or preserving the function of GPX4. researchgate.netfrontiersin.org

This compound, isolated from the fruits of Cullen corylifolium (also known as Psoralea corylifolia), was among several phytochemicals evaluated for their ability to inhibit ferroptosis. researchgate.net In these studies, ferroptosis was induced in HT22 mouse hippocampal cells using erastin, a compound known to trigger this cell death pathway by inhibiting the cystine/glutamate antiporter system (System Xc-), leading to glutathione depletion and subsequent GPX4 inactivation. researchgate.netmdpi.com Although other compounds from the same plant extract showed more potent inhibitory activity, the investigation included this compound as a potential ferroptosis inhibitor. researchgate.net The molecular pathways implicated in the anti-ferroptotic activity of compounds from this source include the potential to inhibit 5-lipoxygenase (5-LOX) and modulate the Keap1-Nrf2 protein-protein interaction, which is a critical regulator of antioxidant responses. researchgate.net

Table 2: Research Findings on Ferroptosis Inhibition

| Parameter | Description | Findings Related to this compound's Plant Source |

| Cell Model | HT22 mouse hippocampal cells. researchgate.net | Used to test the ferroptosis inhibitory effects of isolated phytochemicals, including this compound. researchgate.net |

| Inducer | Erastin. researchgate.net | An agent that induces ferroptosis by inhibiting System Xc-, leading to GPX4 inactivation. researchgate.netmdpi.com |

| Primary Target | Inhibition of erastin-induced cell death. researchgate.net | Compounds from Cullen corylifolium were assessed for their ability to prevent cell death. researchgate.net |

| Potential Molecular Mechanisms | Inhibition of 5-lipoxygenase (5-LOX) and modulation of the Keap1-Nrf2 pathway. researchgate.net | These mechanisms are key targets for mitigating lipid peroxidation and oxidative stress that drive ferroptosis. researchgate.net |

Structure Activity Relationship Sar Studies of Isobavachromene and Its Analogs

Elucidation of Key Pharmacophores and Functional Groups for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.trslideshare.net For isobavachromene (B17340) and related flavonoids, specific structural features are consistently implicated in their mechanisms of action.

The core structure, a phenyl-γ-benzopyran, is considered vital for the activity of many flavonoids. nih.gov Variations in biological effects are often attributed to the nature and positioning of substituents on the aryl (B) ring. nih.gov For isoflavonoids, a class of compounds to which this compound is related, the strongest antioxidative group is not typically altered by the introduction of substituents at other positions. nih.gov

Key functional groups that are often considered in the SAR of flavonoids and similar phenolic compounds include:

Hydroxyl groups (-OH): The number and position of hydroxyl groups can significantly influence activities like antioxidant potential and enzyme inhibition.

Prenyl groups: The presence of a prenyl side chain, as in this compound, can modulate lipophilicity and membrane permeability, affecting how the compound interacts with cellular targets.

The process of identifying these key features involves comparing the structures of active and inactive compounds to pinpoint the functionalities required for interaction with a biological target. mdpi.com

Impact of Substituent Effects on Biological Efficacy and Selectivity

Modifying the this compound scaffold with various substituents can have a profound impact on its biological efficacy and selectivity. The electronic and steric properties of these substituents play a critical role.

In studies of related isoflavonoids, the introduction of different substituents at the C2 position was investigated using density functional theory (DFT) calculations to determine their effect on antioxidative activity. nih.govsemanticscholar.org The findings indicated that:

Electron-donating groups: In non-polar environments (gas and benzene (B151609) phases), electron-donating substituents were found to enhance antioxidative activity by weakening the bond dissociation enthalpy (BDE) of the 4'-OH group. nih.govsemanticscholar.org However, in an aqueous phase, they can decrease activity by strengthening the proton affinity (PA) of the 7-OH group. nih.govsemanticscholar.org

Electron-withdrawing groups: Conversely, electron-withdrawing groups tend to have the opposite effect. nih.govsemanticscholar.org In some systems, the presence of electron-withdrawing groups can enhance biological activity, provided that an optimal steric hindrance is not surpassed. mdpi.com

These findings underscore the importance of the chemical environment and the specific biological target when considering the effects of substituents. For instance, in one study on aminomethylenebisphosphonates, analogs with strong electron-withdrawing groups were found to be inactive. mdpi.com This highlights that a simple trend is not always applicable and that a balance of electronic and steric factors is often required for optimal activity.

The systematic modification of a lead compound and the subsequent evaluation of its analogs allow medicinal chemists to target their efforts toward derivatives with potentially improved activity. spu.edu.sy

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trnih.govlimu.edu.ly This approach is instrumental in predicting the activity of novel compounds and accelerating the drug discovery process. dergipark.org.tr

The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. ucsb.educhemcomp.com These descriptors can be broadly categorized as:

Constitutional (1D/2D): These describe the basic molecular formula and connectivity, such as molecular weight, number of atoms, and the presence of specific functional groups. ucsb.edu

Topological (2D): These descriptors quantify aspects of molecular shape and branching.

Quantum-Chemical (3D): Derived from quantum chemical calculations, these include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. dergipark.org.trnih.govucsb.edu

Physicochemical: Properties like the partition coefficient (log P), which measures hydrophobicity, and molar refractivity are also commonly used. spu.edu.syucsb.edu

For a series of flavone (B191248) and isoflavone (B191592) derivatives, quantum-chemical descriptors such as the energy of the LUMO (E_LUMO) and the net charges on specific carbon atoms were found to be critical in governing their cytotoxicity against HeLa cells. nih.gov In another study on isoquinoline (B145761) derivatives, 3D-MoRSE descriptors, which encode 3D structural information, were key to building a robust QSAR model. japsonline.com The selection of descriptors is often guided by the specific biological activity being modeled and the chemical diversity of the compound series. researchgate.netmdpi.com

Once a set of descriptors is calculated, statistical methods are employed to build a predictive model. qlik.comactian.com Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates the descriptors with biological activity. shd-pub.org.rs

The process typically involves:

Dataset Division: The available compounds are split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Building: A statistical method, such as MLR or a machine learning algorithm, is used on the training set to generate a QSAR equation. nih.govshd-pub.org.rs

Validation: The model's robustness and predictive ability are assessed using statistical parameters and its performance on the external test set. nih.gov

A successful QSAR model can then be used to predict the biological efficacy of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. spu.edu.syfrontiersin.org This significantly streamlines the lead optimization process. spirochem.com For example, a QSAR model for flavone and isoflavone derivatives was used to theoretically design five new compounds with potentially higher cytotoxicity. nih.gov

Selection and Application of Computational Descriptors in QSAR

Molecular Docking and Computational Chemistry in SAR Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). frontiersin.orgslideshare.netmdpi.com This method provides valuable insights into the binding mode and interactions at the molecular level, which is fundamental to understanding SAR. spirochem.comuran.ua

By visualizing the docked pose of a ligand in the active site of its target protein, researchers can identify key interactions, such as:

Hydrogen bonds: These are crucial for the specificity and affinity of ligand-receptor binding.

Electrostatic interactions: Attractions between charged or polar groups contribute to the stability of the complex.

For example, a molecular docking study of isofagomine isomers with β-glucocerebrosidase revealed that a loss of hydrogen bond interactions with specific amino acid residues (Asp127 and Trp179) led to a drastic reduction in inhibitory potency. nih.gov Similarly, docking studies on phytochemicals targeting the main protease of SARS-CoV-2 helped to identify crucial amino acid residues in the binding pocket. mdpi.com

These computational approaches allow for the rationalization of experimental SAR data. tjdr.org If a structural modification leads to a loss of activity, docking can often reveal that a key interaction has been disrupted. nih.gov Conversely, it can guide the design of new analogs with enhanced affinity by suggesting modifications that would form additional favorable interactions with the target. frontiersin.orgnottingham.ac.uk

Application of Artificial Intelligence and Machine Learning in SAR Studies

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to analyze complex datasets and build sophisticated predictive models. cas.orgresearchgate.netmdpi.com These technologies can uncover intricate patterns in SAR data that may not be apparent through traditional methods. cas.orgmednexus.org

In the context of SAR, ML algorithms can be used to:

Develop advanced QSAR models: ML techniques like random forests, support vector machines (SVM), and neural networks can handle large and complex datasets with non-linear relationships, often leading to more accurate predictive models than traditional linear methods. qlik.commdpi.com

Prioritize compounds for screening: By predicting the biological activity of large virtual libraries of compounds, ML models can help prioritize which molecules to synthesize and test, saving time and resources. researchgate.net

De novo drug design: Generative AI models can design entirely new molecular structures that are predicted to be active against a specific target.

The effectiveness of any ML model is highly dependent on the quality and diversity of the training data. cas.org As more high-quality biological data becomes available, the application of AI and ML in the SAR studies of compounds like this compound is expected to grow, further accelerating the discovery of novel therapeutics. mednexus.orgresearchgate.net

Predictive Modeling for De Novo Design of this compound Derivatives

De novo drug design is a computational strategy that aims to generate novel molecular structures from scratch with desired biological activities and properties. frontiersin.orgnih.gov This approach is particularly valuable when existing ligands are scarce or when exploring new chemical space is a priority. frontiersin.org It combines principles of medicinal chemistry with the power of artificial intelligence (AI) and machine learning to construct molecules atom-by-atom or fragment-by-fragment within the constraints of a biological target's binding site. nih.govnih.gov

The process of designing novel this compound derivatives begins with a deep understanding of its core scaffold and a defined biological target. Computer-aided drug design (CADD) methodologies, which are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD), provide the framework for this exploration. nih.govfrontiersin.orgtaylorandfrancis.com

Structure-Based and Ligand-Based Approaches